tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Overview
Description
Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, an oxo group, and a spirocyclic framework
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate” are currently unknown. This compound is a spirocyclic building block , which suggests it could be used to synthesize a variety of complex molecules, potentially interacting with various biological targets.
Mode of Action
The exact mode of action of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its mode of action would largely depend on the final compound it is used to synthesize .
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3The compound’s role as a building block suggests it could be involved in a wide range of biochemical pathways, depending on the final compound it is used to create .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its pharmacokinetic properties would be significantly altered upon incorporation into a larger, more complex molecule .
Result of Action
The molecular and cellular effects of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a building block, its effects would be determined by the final compound it is used to synthesize .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the compound can alter metabolic flux and metabolite levels, impacting cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, mitochondrial localization may enhance its role in modulating oxidative stress and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: : Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, this compound is used to study various biochemical pathways and molecular interactions. Its ability to bind to specific targets makes it a valuable tool for understanding biological processes.
Medicine: . Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate include tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.6]decane-2-carboxylate . These compounds share similar structural features but differ in the size of their spirocyclic rings.
Uniqueness: : this compound is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFMSGANKPOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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